molecular formula C17H18N6O3 B2836217 9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921511-47-9

9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2836217
CAS RN: 921511-47-9
M. Wt: 354.37
InChI Key: NCJSJQGCVCUKOL-UHFFFAOYSA-N
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Description

The compound “9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a heterocyclic compound. It is part of the 1,2,4-triazole family, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, including the compound , allows them to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

While specific chemical reactions involving “9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” were not found in the available literature, 1,2,4-triazoles are known to participate in a wide range of reactions due to their unique structure and properties .

Scientific Research Applications

Antiviral Activity

The synthesized compound 8b demonstrated promising antiviral activity. In a plaque-reduction assay, it reduced the number of plaques by 25% at a concentration of 20 mg/ml. While other compounds showed less significant effects, this finding highlights the potential of [1,2,4]triazolo[4,3-a]quinoxalines as antiviral agents .

Antimicrobial Properties

Several [1,2,4]triazolo[4,3-a]quinoxaline derivatives (4d, 6c, 7b, and 8a) exhibited antibacterial and/or antifungal activities. In vitro antimicrobial screening using the agar diffusion method revealed their efficacy against various pathogenic organisms. These findings suggest a role for these compounds in combating microbial infections .

Structural Modifications for Bioactivity

To enhance bioactivity, researchers incorporated a thioamide group into [1,2,4]triazolo[4,3-a]quinoxaline. Compounds 8a and 8b were designed and synthesized as potential antiviral agents. Additionally, the inclusion of [1,3,4]-oxadiazole and [1,2,4]-triazole subunits further modified the structure, potentially enhancing antimicrobial properties .

Broad Spectrum Antibacterial Activity

Quinoxalines, which share structural features with [1,2,4]triazolo[4,3-a]quinoxalines, exhibit broad spectrum antibacterial activity. The presence of piperazine or piperidine subunits enhances their antimicrobial effects. These insights encourage further exploration of [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antimicrobial agents .

Tautomeric Forms

[1,2,4]Triazoles exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole. The position of nitrogen atoms in the ring determines the tautomer. Understanding these forms is crucial for designing derivatives with specific properties .

Hydrogen Bonding and Tautomers

The tautomers of [1,2,4]triazolo[4,3-a]quinoxaline depend on hydrogen bonding to the ring nitrogen. This dynamic behavior influences their biological activity and warrants further investigation .

Future Directions

The future directions for research on 1,2,4-triazoles, including the compound , involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-(2-ethoxyethyl)-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-3-26-10-9-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJSJQGCVCUKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41751331

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